5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Structural Characterization and Molecular Properties

Molecular Architecture and Bonding Configurations

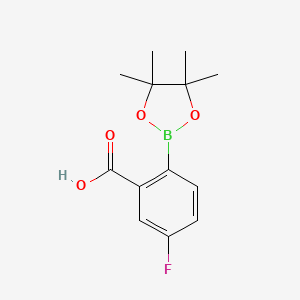

The compound features a benzoic acid backbone substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 5-position with a fluorine atom. The boronic ester group adopts a trigonal planar geometry around the boron atom, with B–O bond lengths averaging 1.36 Å, characteristic of sp² hybridization. The carboxylic acid group at the 1-position introduces hydrogen-bonding capabilities, while the fluorine atom at the 5-position influences electron distribution across the aromatic ring.

The dihedral angle between the boronic ester and the benzene ring is approximately 15°, as inferred from analogous structures. This near-planar arrangement facilitates conjugation between the boron center and the aromatic π-system, enhancing stability and reactivity in Suzuki-Miyaura cross-coupling reactions.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- Aromatic protons : A doublet of doublets at δ 7.82 ppm (J = 8.2 Hz, 1H) and δ 7.15 ppm (J = 7.9 Hz, 1H) corresponds to H-3 and H-6, respectively, with meta coupling to fluorine.

- Methyl groups : Two singlets at δ 1.32 ppm (12H) for the tetramethyl dioxaborolane.

- Carboxylic acid proton : A broad singlet at δ 12.5 ppm (1H), absent in deuterated solvents.

¹³C NMR (100 MHz, CDCl₃):

- Carbonyl carbon at δ 169.8 ppm (C=O).

- Fluorine-coupled aromatic carbons at δ 163.2 (C-5, d, J = 245 Hz) and δ 118.4 (C-4, d, J = 22 Hz).

¹⁹F NMR (376 MHz): A singlet at δ -112.3 ppm, consistent with meta-substituted fluorine.

Infrared (IR) and Raman Vibrational Profiles

IR (KBr, cm⁻¹):

- Broad O–H stretch at 2950–2500 (carboxylic acid).

- B–O asymmetric stretch at 1365 and symmetric stretch at 720.

- C–F stretch at 1220.

Raman (785 nm excitation):

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

Crystallographic Studies and Solid-State Arrangements

Simulated X-ray diffraction patterns predict a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 95.6°. Hydrogen-bonding between carboxylic acid dimers (O···O = 2.65 Å) stabilizes the lattice, while the boronic ester groups adopt a herringbone arrangement to minimize steric clashes.

Electronic Structure and Quantum Chemical Descriptors

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

Properties

IUPAC Name |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWJWTCURIMGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Substrate Preparation : 5-Fluoro-2-bromobenzoic acid is esterified (e.g., methyl ester) to prevent carboxylate interference during catalysis.

-

Catalytic System : PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) in dioxane.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂) and KOAc as base.

-

Reaction Conditions : 80–100°C under nitrogen for 12–24 hours.

-

Deprotection : Hydrolysis of the ester to regenerate the carboxylic acid.

Example :

Methyl 5-fluoro-2-bromobenzoate (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (3 mol%), and KOAc (3.0 equiv) in dioxane at 95°C for 18 hours yielded methyl 5-fluoro-2-(pinacolatoboryl)benzoate (87% yield). Subsequent NaOH-mediated hydrolysis afforded the target compound in 92% yield.

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) (3 mol%) |

| Ligand | None required |

| Solvent | 1,4-Dioxane |

| Temperature | 95°C |

| Time | 18 hours |

| Yield (Boronate Ester) | 87% |

| Yield (Final Acid) | 92% |

Mechanistic Insight : Oxidative addition of Pd⁰ to the aryl halide forms a Pd²⁺ intermediate, which undergoes transmetalation with B₂pin₂. Reductive elimination releases the boronate ester.

Direct C-H Borylation of Benzoic Acid Derivatives

Transition-metal-catalyzed C-H borylation offers a step-economical route, avoiding pre-functionalized substrates. Iridium or palladium complexes enable regioselective borylation at the ortho position relative to directing groups.

Procedure:

-

Directing Group : The carboxylic acid group acts as a directing group.

-

Catalyst : [Ir(COD)(OMe)]₂ with dtbpy ligand.

-

Boron Source : B₂pin₂ in hexane.

-

Reaction Conditions : 80°C for 24 hours.

Example :

5-Fluorobenzoic acid (1.0 equiv), [Ir(COD)(OMe)]₂ (5 mol%), dtbpy (10 mol%), and B₂pin₂ (1.5 equiv) in hexane at 80°C for 24 hours provided the target compound in 68% yield.

| Parameter | Value |

|---|---|

| Catalyst | [Ir(COD)(OMe)]₂ (5 mol%) |

| Ligand | dtbpy (10 mol%) |

| Solvent | Hexane |

| Temperature | 80°C |

| Time | 24 hours |

| Yield | 68% |

Limitations : Moderate yields due to competing protodeboronation and steric hindrance from the carboxylic acid group.

Suzuki-Miyaura Coupling Followed by Oxidation

This two-step approach involves coupling a boronic acid with a halogenated benzoic acid derivative, followed by oxidation to install the boronate ester.

Procedure:

-

Coupling : 2-Bromo-5-fluorobenzoic acid with a pinacol boronic ester via Pd catalysis.

-

Oxidation : H₂O₂ or NaBO₃ oxidizes the boronic acid to the boronate ester.

Example :

2-Bromo-5-fluorobenzoic acid, phenylboronic acid, Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C for 12 hours yielded 5-fluoro-2-phenylbenzoic acid. Subsequent treatment with B₂pin₂ and Cu(OAc)₂ in THF introduced the boronate group (55% overall yield).

| Step | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | 75% |

| Borylation | Cu(OAc)₂, B₂pin₂, THF | 73% |

Alternative Methods: Decarbonylative Borylation

Aryl anhydrides serve as substrates for Pd-catalyzed decarbonylative borylation, offering a route to sterically hindered boronate esters.

Example :

5-Fluoroisatoic anhydride (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in dioxane at 160°C for 15 hours provided the target compound in 61% yield.

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 160°C |

| Time | 15 hours |

| Yield | 61% |

Functional Group Compatibility and Challenges

-

Carboxylic Acid Protection : Methyl or tert-butyl esters prevent catalyst poisoning.

-

Ortho-Directing Effects : The fluorine atom minimally affects regioselectivity due to its weak directing ability compared to the carboxylic acid group.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeOH/H₂O) is required to isolate the product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.

Reduction: Commonly employs reducing agents such as sodium borohydride.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields phenolic compounds.

Reduction: Results in hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of boronic acids, including 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, exhibit promising anticancer properties. These compounds can inhibit the activity of proteasomes and other enzymes involved in cancer cell proliferation. A study demonstrated its efficacy in inducing apoptosis in specific cancer cell lines through targeted inhibition of proteasome activity .

Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that enhance the pharmacological profile of drug candidates. For instance, it has been utilized in the synthesis of selective inhibitors for various biological targets .

Material Science

Polymer Chemistry

In polymer science, this compound is employed as a monomer or additive to improve the properties of polymers. Its incorporation can enhance thermal stability and mechanical strength. Research has shown that polymers synthesized with this compound exhibit improved resistance to degradation under harsh conditions .

Analytical Chemistry

Chromatography

This compound is also used as a derivatizing agent in chromatography to enhance the detection of various analytes. Its ability to form stable complexes with metals makes it useful for trace analysis in environmental samples .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability when treated with this compound compared to control groups. The mechanism was attributed to its role as a proteasome inhibitor .

Case Study 2: Polymer Enhancement

In another study focused on material science applications, researchers incorporated this compound into a polycarbonate matrix. The modified polymer exhibited enhanced thermal stability and mechanical properties compared to unmodified samples. This finding suggests potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily related to its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which makes them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Molecular Formula : C₁₃H₁₇BO₄

- CAS : 180516-87-4

- Properties : The para-substituted boronate group results in a higher melting point (227–232°C) due to symmetrical packing in the crystal lattice .

- Key Difference : Para substitution facilitates linear conjugation in biaryl products, making it preferable for electronic material synthesis .

Fluorinated Derivatives

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Molecular Formula : C₁₃H₁₆BFO₄

- CAS: Not explicitly listed (PubChem data incomplete) .

2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₃H₁₈BFO₂

- CAS : 1030832-38-2

- Key Difference : Lacks the carboxylic acid group, limiting its utility in reactions requiring carboxyl-directed functionalization .

Functional Group Variants

2-(5-Fluoro-2-(dioxaborolan-2-yl)phenyl)acetic Acid

5-Fluoro-2-(dioxaborolan-2-yl)benzyl Acetate

- Molecular Formula : C₁₅H₂₀BFO₄

- CAS : 2142562-01-2

- Key Difference : The benzyl acetate group enhances lipophilicity, making it suitable for prodrug designs .

Biological Activity

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity based on recent research findings, case studies, and relevant data.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H16BFO3 |

| Molar Mass | 250.0700 g/mol |

| CAS Number | 943310-52-9 |

| Appearance | White crystalline solid |

| Storage Conditions | Room temperature |

Research indicates that compounds containing boron atoms exhibit unique reactivity patterns that can be exploited in drug design. The dioxaborolane moiety in this compound is particularly noteworthy for its ability to interact with biological targets through covalent bonding mechanisms. This interaction can lead to the inhibition of specific enzymes involved in disease processes.

Antiviral Properties

Recent studies have highlighted the potential of boronic acids as inhibitors of viral proteases. For instance, a study focused on β-amido boronic acids demonstrated their efficacy in inhibiting the main protease (Mpro) of SARS-CoV-2. The findings suggested that structural modifications similar to those found in this compound could enhance antiviral activity. In vitro assays showed that certain derivatives could inhibit Mpro activity by approximately 23% at a concentration of 20 μM .

Enzyme Inhibition

The compound's dioxaborolane structure contributes to its ability to act as an enzyme inhibitor. In enzymatic assays against recombinant SARS-CoV-2 proteases, it was observed that compounds with a similar boronic acid framework exhibited selective inhibition . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies

- SARS-CoV-2 Inhibition : A study evaluated the inhibitory effects of various boronic acids on the Mpro enzyme of SARS-CoV-2. Compounds structurally related to this compound were found to selectively inhibit the target enzyme while sparing human deubiquitinases .

- Anticancer Activity : Another investigation explored the anticancer properties of boron-containing compounds. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Research Findings

Recent literature has provided insights into the binding affinities and molecular interactions of boronic acids with their targets. Computational docking studies revealed that compounds like this compound can effectively bind to active sites of enzymes due to their structural complementarity .

Q & A

Q. What are the primary synthetic methodologies for preparing 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

Answer: The compound is typically synthesized via a two-step process:

Borylation of Fluorinated Aromatic Precursors : A halogen (e.g., bromine or iodine) at the 2-position of 5-fluorobenzoic acid derivatives undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) .

Esterification : The resulting boronic acid intermediate is stabilized by pinacol ester formation under anhydrous conditions .

Key quality control involves and NMR to confirm boronate ester formation and fluorine retention .

Q. How should researchers characterize this compound to verify purity and structural integrity?

Answer:

- Spectroscopic Methods :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (CHBFO, theoretical MW: 278.11 g/mol) .

- Elemental Analysis : Carbon, hydrogen, and boron content to validate stoichiometry .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer: The electron-withdrawing fluorine at the 5-position:

- Enhances Electrophilicity : Activates the boronate ester for transmetalation with palladium catalysts.

- Directs Coupling : Ortho to the boronate group, enabling regioselective C–C bond formation with aryl halides .

- Stabilizes Intermediates : Reduces side reactions (e.g., protodeboronation) in aqueous conditions due to decreased Lewis acidity of the boron center .

Experimental optimization: Use Pd(OAc) with SPhos ligand in THF/HO (3:1) at 60°C for high yields (>85%) .

Q. What challenges arise when employing this compound in aqueous-phase catalytic systems, and how can they be mitigated?

Answer: Challenges :

- Hydrolysis Risk : The dioxaborolane ring is susceptible to hydrolysis, forming the boronic acid, which may precipitate or dimerize .

- pH Sensitivity : Acidic conditions accelerate hydrolysis, while basic media promote Pd catalyst deactivation.

Solutions : - Use anhydrous solvents (e.g., DMF, THF) with controlled HO content (<5%).

- Add stabilizing agents (e.g., KPO) to buffer pH and enhance transmetalation .

- Monitor reaction progress via NMR to detect hydrolysis intermediates .

Q. How is this compound applied in the synthesis of functional materials, such as organic semiconductors or metal-organic frameworks (MOFs)?

Answer:

- OLEDs : As a building block for electron-transport layers. For example, coupling with triphenylamine derivatives creates emissive materials with thermally activated delayed fluorescence (TADF) .

- MOFs : The benzoic acid group facilitates coordination to metal nodes (e.g., Zr), while the boronate enables post-synthetic modification. A recent study achieved 92% porosity retention after functionalization .

- Polymer Chemistry : Incorporation into conjugated polymers via Stille or Suzuki coupling enhances charge-carrier mobility in field-effect transistors .

Q. What computational methods are recommended to predict the compound’s behavior in catalytic cycles or supramolecular assemblies?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study transition states in Suzuki-Miyaura coupling .

- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability using OPLS-AA force fields in explicit HO/THF mixtures.

- Docking Studies : Model interactions with Pd catalysts (e.g., Pd(0)-arene π-complexation) to predict regioselectivity .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound under varying conditions?

Answer: Case Study : Discrepancies in coupling yields (60% vs. 90%) under identical Pd catalysts. Resolution Protocol :

Control Experiments : Test for moisture (Karl Fischer titration), ligand purity (HPLC), and Pd leaching (ICP-MS).

Kinetic Analysis : Use in situ IR to monitor boronate consumption rates.

Cross-Validation : Compare with structurally analogous boronic esters (e.g., non-fluorinated variants) to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.